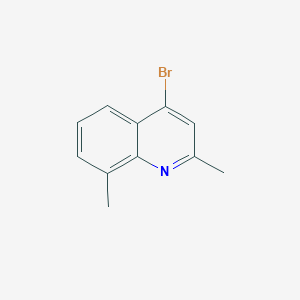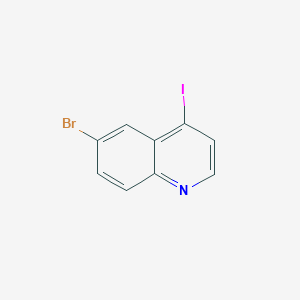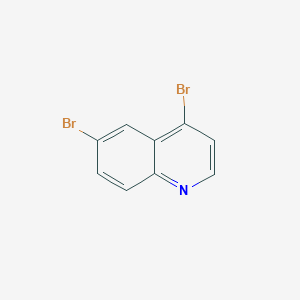
3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid is a compound that can be considered a derivative of 3-amino-5-hydroxybenzoic acid, which is known to be a precursor for the biosynthesis of ansamycins, a class of antibiotics including rifamycin . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines, and its presence in the compound suggests that it could be an intermediate in the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of related compounds often involves the protection of amino groups to improve selectivity and yield. For instance, an improved synthesis of (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid from 3-aminobenzoic acid has been reported, utilizing milder and more selective conditions . Although not the exact compound , this synthesis could provide insights into potential synthetic routes for 3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid, as both involve the introduction of a Boc-protected amino group.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid can be complex, with potential for hydrogen bonding and other intermolecular interactions. For example, the study of hydrogen-bonded chains in related pyrazole compounds has revealed the importance of these interactions in determining the crystal structure . These findings could be extrapolated to suggest that 3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid may also form specific molecular arrangements due to hydrogen bonding.
Chemical Reactions Analysis
The reactivity of the amino and hydroxy groups in 3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid would be influenced by the presence of the Boc group. For example, the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid involved the oxidation of a related compound, which suggests that the hydroxy group in 3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid could undergo similar reactions . Additionally, the Boc group itself can be removed under acidic conditions, which would be a key step in the use of this compound as a synthetic intermediate .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid would be influenced by both the hydroxy and protected amino functionalities. The presence of the Boc group makes the compound more hydrophobic and may affect its solubility in organic solvents . The hydroxy group could contribute to the acidity of the compound and its ability to form hydrogen bonds, which could affect its boiling point, melting point, and solubility in water . The exact properties would need to be determined experimentally, as they are not directly reported in the provided papers.
Applications De Recherche Scientifique
Peptide Synthesis and Structure
An unnatural amino acid, structurally related to 3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid, mimics a tripeptide β-strand and forms β-sheetlike hydrogen-bonded dimers. This compound, due to its unique hydrogen-bonding functionality, can be incorporated into peptides using standard synthesis techniques, showcasing its utility in peptide structure and function studies (Nowick et al., 2000).
Synthetic Methodology Improvement
The synthesis of derivatives of 3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid, such as (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, has been enhanced using milder and more selective conditions. This advancement in synthetic methodology underscores the compound's significance in producing high-selectivity compounds for various research applications (Badland et al., 2010).
Catalysis and Chemical Synthesis
The use of 3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid related compounds in catalysis has been demonstrated. For instance, H3PW12O40 has been employed as an efficient catalyst for N-tert-butoxycarbonylation of amines, highlighting the compound's versatility in chemical synthesis and modification processes (Heydari et al., 2007).
Antioxidant Activity
Derivatives of 3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid have shown significant antioxidant properties. The esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with unsaturated fatty alcohols led to monomeric antioxidants that exhibit prolonged thermal stability and efficiency, emphasizing the compound's potential in developing new antioxidant materials (Manteghi et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-8-4-7(10(15)16)5-9(14)6-8/h4-6,14H,1-3H3,(H,13,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTCXQVSGVVIAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592787 |
Source


|
| Record name | 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid | |
CAS RN |
232595-59-4 |
Source


|
| Record name | 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1287905.png)
![6-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B1287906.png)
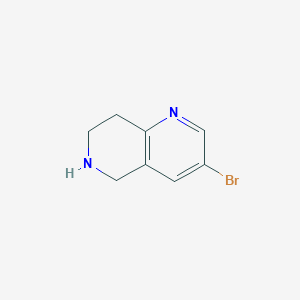
![2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B1287908.png)
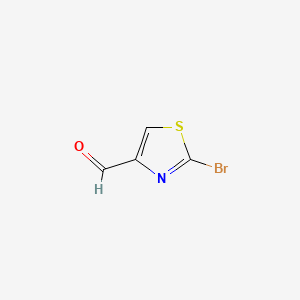

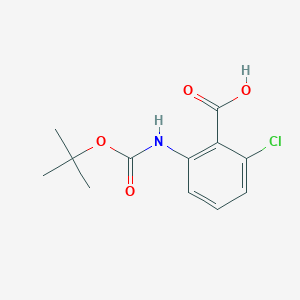
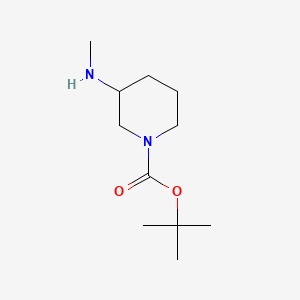
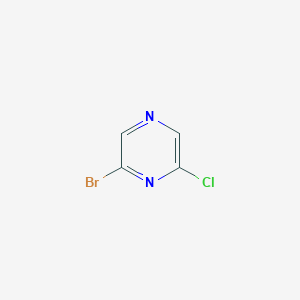

![Benzo[f]isoquinolin-4(3H)-one](/img/structure/B1287924.png)
